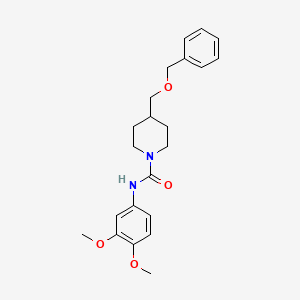
N-(2-(2-hydroxyethoxy)ethyl)-2-phenyl-2H-tetrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-(2-hydroxyethoxy)ethyl)acetamide” is a chemical compound with the CAS Number: 118974-46-2 . It has a molecular weight of 147.17 .
Molecular Structure Analysis
The molecular formula of “N-(2-(2-hydroxyethoxy)ethyl)acetamide” is C6H13NO3 . The InChI code is 1S/C6H13NO3/c1-6(9)7-2-4-10-5-3-8/h8H,2-5H2,1H3,(H,7,9) .Physical and Chemical Properties Analysis
“N-(2-(2-hydroxyethoxy)ethyl)acetamide” has a predicted boiling point of 359.9±22.0 °C and a predicted density of 1.071±0.06 g/cm3 . The pKa is predicted to be 14.38±0.10 .科学的研究の応用
Reactivity and Synthesis
Reactivity with Ethyl Glyoxylate and Synthesis of Imidazole Derivatives : Research conducted by Nikolaenkova et al. (2019) explored the reactivity of alkyl(hetero)aromatic α-hydroxyamino oximes, leading to the formation of imidazole and oxadiazine derivatives. This study provides insight into the chemical behavior of compounds related to N-(2-(2-hydroxyethoxy)ethyl)-2-phenyl-2H-tetrazole-5-carboxamide and opens avenues for the synthesis of novel heterocyclic compounds with potential biological activities (Nikolaenkova, Tikhonov, & Grishchenko, 2019).
Microwave-Assisted Amidation for Carboxamides Production : Another study by Milosevic et al. (2015) demonstrated a microwave-assisted method for the direct amidation of related compounds, highlighting a faster and efficient synthetic route that could potentially be applied to the synthesis of this compound derivatives (Milosevic et al., 2015).
Biological Applications
Controlled-Release Formulations Based on Hymexazol : A study by Tai et al. (2002) involved the preparation of 3-(2-Hydroxyethoxy)-5-methylisoxazole and its polymerization for controlled-release formulations. This research showcases the potential of structurally related compounds for developing new chemically controlled-release systems, which could have implications for agricultural or pharmaceutical applications (Tai, Liu, Shen Yongjia, & Si, 2002).
Antibacterial and Antifungal Activities of Schiff Bases : Research by Altundas et al. (2010) on the synthesis of novel Schiff bases and their complexes revealed potential antibacterial and antifungal activities. This highlights the possibility of this compound derivatives being utilized in antimicrobial applications (Altundas, Sarı, Çolak, & Öğütcü, 2010).
Safety and Hazards
特性
IUPAC Name |
N-[2-(2-hydroxyethoxy)ethyl]-2-phenyltetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O3/c18-7-9-20-8-6-13-12(19)11-14-16-17(15-11)10-4-2-1-3-5-10/h1-5,18H,6-9H2,(H,13,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDMJWKGEYSHLQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=C(N=N2)C(=O)NCCOCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(benzylsulfanyl)-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2649065.png)
![2-(benzylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2649067.png)
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2649070.png)
![1-[4-(2-Chlorophenoxy)benzenesulfonyl]pyrrolidine](/img/structure/B2649071.png)

![1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(oxolan-3-yl)-1,4-diazepane](/img/structure/B2649076.png)

![3-(3,4-dimethoxyphenethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2649079.png)
![7-Methyl-7-azabicyclo[4.1.0]heptane](/img/structure/B2649080.png)


![N-[(7-Cyclopropyl-1,3-benzodioxol-5-yl)methyl]-N-(oxolan-3-yl)prop-2-enamide](/img/structure/B2649086.png)
![1-(Chloromethyl)-3-(4-methoxybutyl)bicyclo[1.1.1]pentane](/img/structure/B2649087.png)

